3-(3-(Benzyloxy)phenyl)acrylic acid

Description

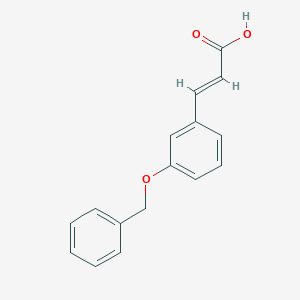

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMOWGZEBJKDCT-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(3-(benzyloxy)phenyl)acrylic acid from 3-hydroxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(3-(benzyloxy)phenyl)acrylic acid, a valuable intermediate in organic synthesis and drug development, starting from 3-hydroxybenzaldehyde. This document details two primary synthetic routes, complete with step-by-step experimental protocols, tabulated quantitative data for key reaction parameters, and visual diagrams of the chemical transformations and experimental workflows. The methodologies are compiled from established chemical literature to ensure reproducibility and reliability for research and development applications.

Introduction

This compound is a derivative of cinnamic acid featuring a benzyl-protected hydroxyl group. This structural motif makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other fine chemicals. The presence of the acrylic acid moiety and the protected phenol allows for sequential and selective chemical modifications. This guide focuses on the most practical and efficient methods for its preparation from the readily available starting material, 3-hydroxybenzaldehyde.

Overview of Synthetic Pathways

The synthesis of the target compound from 3-hydroxybenzaldehyde can be achieved via two primary routes, which differ in the sequence of the key chemical transformations: a protection step (Williamson Ether Synthesis) and a carbon-carbon bond-forming step (condensation).

-

Route A: Protection-First Approach. The phenolic hydroxyl group of 3-hydroxybenzaldehyde is first protected with a benzyl group, followed by the formation of the acrylic acid side chain via a condensation reaction.

-

Route B: Condensation-First Approach. 3-hydroxybenzaldehyde first undergoes a condensation reaction to form 3-(3-hydroxyphenyl)acrylic acid, which is subsequently benzylated to yield the final product.[1]

The following diagram illustrates these two logical pathways.

References

3-(3-(benzyloxy)phenyl)acrylic acid chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(3-(benzyloxy)phenyl)acrylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties and Structure

This compound, also known as 3-benzyloxycinnamic acid, is a carboxylic acid derivative.[1] Its structure features a phenyl ring substituted with a benzyloxy group at the meta position, attached to an acrylic acid moiety.[2] The presence of the acrylic acid group suggests the potential for this molecule to undergo addition reactions and polymerization. The common isomer is the (E)-isomer, where the substituents on the double bond are on opposite sides.[2]

Chemical Structure Identifiers

The chemical structure of (E)-3-(3-(benzyloxy)phenyl)acrylic acid can be represented by the following identifiers:

-

IUPAC Name : (E)-3-(3-(benzyloxy)phenyl)prop-2-enoic acid[2]

-

SMILES : C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O[1]

-

InChI : InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+[2]

-

InChIKey : OFMOWGZEBJKDCT-MDZDMXLPSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 122024-75-3 | [1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| logP | 3.3634 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 5 | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the known structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the vinyl protons of the acrylic acid moiety, aromatic protons from both the phenyl and benzyl groups, a singlet for the methylene protons of the benzyl group, and a broad singlet for the carboxylic acid proton. The coupling constant between the vinyl protons would be indicative of the (E)-isomer.

-

¹³C NMR: Carbon signals for the carboxylic acid, the double bond carbons, aromatic carbons, and the methylene carbon of the benzyl group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=C stretching of the double bond and aromatic rings, and C-O stretching of the ether linkage. The IR spectrum of acrylic acid shows a characteristic broad O-H stretching envelope from approximately 3800 to 2000 cm⁻¹ and a strong C=O stretch.[4]

Experimental Protocols: Synthesis

The most common method for the synthesis of this compound is through the benzylation of 3-(3-hydroxyphenyl)acrylic acid via a Williamson ether synthesis.

Materials and Reagents

-

3-(3-hydroxyphenyl)acrylic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Synthesis Procedure

-

Reaction Setup : To a solution of 3-(3-hydroxyphenyl)acrylic acid (1.0 equivalent) in acetone, add potassium carbonate (2.0 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Benzylation : Add benzyl bromide (1.2 equivalents) to the reaction mixture.

-

Reflux : Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

-

Extraction : Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification : Concentrate the organic layer to obtain the crude product. Purify the crude product by recrystallization from ethanol to yield pure this compound.

Potential Biological Activity

While specific biological activities for this compound are not extensively documented, research on structurally related compounds provides insights into its potential therapeutic applications.

AMPK Activation

Derivatives of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid have been synthesized and evaluated as activators of AMP-activated protein kinase (AMPK).[5] AMPK is a key regulator of cellular energy homeostasis.[6] Activation of AMPK has been shown to reduce lipid accumulation, suggesting that compounds with this mechanism of action could be potential therapeutic candidates for non-alcoholic fatty liver disease (NAFLD).[5] Given the structural similarity, this compound may warrant investigation for similar activities.

STAT3 Signaling Pathway Inhibition

Benzyloxyphenyl derivatives have been investigated as inhibitors of the STAT3 signaling pathway.[7] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, and its abnormal activation is implicated in the development and progression of several human cancers.[8][9] Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.[10] The benzyloxyphenyl moiety in this compound makes it a candidate for investigation as a potential STAT3 inhibitor.

Conclusion

This compound is a versatile chemical compound with a well-defined structure and established synthesis protocols. While specific biological data for this exact molecule is limited, the activities of structurally related compounds suggest potential applications in metabolic disorders and oncology. Further research is warranted to fully elucidate its spectroscopic properties and explore its therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C16H14O3 | CID 717814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-[4- (benzyloxy) Phenyl]Acrylic Acid CAS 6272-45-3 for Organic Synthesis Intermediate - 3-[4- (benzyloxy) Phenyl]Acrylic Acid and 4-Benzyloxycinnamic Acid [megawidechem.en.made-in-china.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

- 6. Activation of 5'-AMP-activated kinase is mediated through c-Src and phosphoinositide 3-kinase activity during hypoxia-reoxygenation of bovine aortic endothelial cells. Role of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(3-Furyl)acrylic acid [webbook.nist.gov]

- 8. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-3-(3-(benzyloxy)phenyl)acrylic acid

This technical guide provides a comprehensive overview of (E)-3-(3-(benzyloxy)phenyl)acrylic acid, including its chemical identifiers, synthesis protocols, and a review of the biological activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification

(E)-3-(3-(benzyloxy)phenyl)acrylic acid is a derivative of cinnamic acid, characterized by a benzyloxy group at the meta-position of the phenyl ring.

| Identifier | Value |

| Common Name | (E)-3-(3-(benzyloxy)phenyl)acrylic acid |

| IUPAC Name | (E)-3-(3-(phenylmethoxy)phenyl)prop-2-enoic acid[1] |

| CAS Number | 138835-16-2[2], 122024-75-3[3] |

| Molecular Formula | C₁₆H₁₄O₃[1] |

| Molecular Weight | 254.28 g/mol [1] |

| Synonyms | 3-(3-(Benzyloxy)phenyl)acrylic acid, (E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid, 3-Benzyloxycinnamic acid[1][3] |

Experimental Protocols

Synthesis of (E)-3-(3-(benzyloxy)phenyl)acrylic acid

A common synthetic route to (E)-3-(3-(benzyloxy)phenyl)acrylic acid involves the benzylation of the hydroxyl group of a precursor, such as 3-(3-hydroxyphenyl)acrylic acid.[4]

Step 1: Benzylation

-

Dissolve 3-(3-hydroxyphenyl)acrylic acid (1.0 equivalent) in acetone.

-

Add potassium carbonate (2.0 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the resulting residue between water and ethyl acetate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield pure (E)-3-(3-(benzyloxy)phenyl)acrylic acid.[4]

Biological Activity of Structurally Related Compounds

While specific biological data for (E)-3-(3-(benzyloxy)phenyl)acrylic acid is not extensively documented in publicly available literature, research on structurally similar trans-3-aryl acrylic acids and their derivatives has revealed a range of biological activities. These findings suggest potential areas of investigation for the title compound.

| Compound Class | Biological Activity | Potential Application |

| (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives | AMPK activators, reduce lipid accumulation[5] | Non-alcoholic fatty liver disease (NAFLD)[5] |

| trans-3-aryl acrylic acids | Antiviral activity against Tobacco Mosaic Virus (TMV)[6] | Agrochemicals[6] |

| Hydroxycinnamic acid esters | Antioxidant, anti-inflammatory, inhibitors of cell proliferation enzymes[6] | Various therapeutic areas |

| Ferulic acid, o-coumaric acid | Antimicrobial activity against soil-borne bacteria and fungi[6] | Agrochemicals, food preservation |

| trans-Cinnamic acid derivatives | Antitumor activities[6] | Oncology |

Potential Signaling Pathway Involvement

Derivatives of the structurally related ferulic acid have been shown to exert their effects on lipid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[5] Activation of AMPK leads to the downregulation of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor in lipogenesis.[5] This suggests that (E)-3-(3-(benzyloxy)phenyl)acrylic acid and its analogs may also interact with this or similar metabolic signaling pathways.

Conclusion

(E)-3-(3-(benzyloxy)phenyl)acrylic acid is a readily synthesizable organic compound. While direct biological data is limited, the activities of structurally related compounds suggest that it may possess interesting pharmacological properties, particularly in the areas of metabolic disorders and as an antiviral agent. Further research is warranted to elucidate the specific biological functions and potential therapeutic applications of this compound.

References

- 1. This compound | C16H14O3 | CID 717814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 138835-16-2|(E)-3-(3-(Benzyloxy)phenyl)acrylic acid|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

- 6. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-(benzyloxy)phenyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical and physical properties of 3-(3-(benzyloxy)phenyl)acrylic acid, a compound of interest in various research and development applications.

Chemical Identity and Properties

This compound, also known by synonyms such as 3-BENZYLOXYCINNAMIC ACID, is an organic compound with the chemical formula C16H14O3.[1][2] Its structure consists of a phenylacrylic acid moiety substituted with a benzyloxy group at the meta-position of the phenyl ring.

Quantitative Molecular Data

The key quantitative properties of this compound are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C16H14O3 | PubChem[1], ChemScene[2] |

| Molecular Weight | 254.28 g/mol | PubChem[1], ChemScene[2] |

| Alternate Molecular Weight | 254.2806 g/mol | CP Lab Safety[3] |

| Alternate Molecular Weight | 254.288 g/mol | Sigma-Aldrich |

| CAS Number | 122024-75-3 | ChemScene[2] |

| Alternate CAS Number | 138835-16-2 | Sigma-Aldrich, BLDpharm[4] |

Structural Representation

To elucidate the relationships between the core functional groups of this compound, a logical diagram is provided below. This visualization outlines the key structural components: the acrylic acid, the central phenyl ring, and the benzyloxy substituent.

Caption: Logical relationship of functional groups in this compound.

References

Spectral Analysis of 3-(3-(benzyloxy)phenyl)acrylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-(3-(benzyloxy)phenyl)acrylic acid, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 | d, J = 16.0 Hz | 1H | Ar-CH= |

| 7.47 - 7.32 | m | 7H | Ar-H (benzylic and phenyl) |

| 7.18 - 7.15 | m | 2H | Ar-H (phenyl) |

| 6.45 | d, J = 16.0 Hz | 1H | =CH-COOH |

| 5.11 | s | 2H | O-CH₂-Ph |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 171.50 | C=O |

| 159.20 | C-O (phenyl) |

| 144.90 | Ar-CH= |

| 136.40 | C (benzylic) |

| 135.90 | C (phenyl) |

| 129.98 | CH (aromatic) |

| 128.60 | CH (aromatic) |

| 128.10 | CH (aromatic) |

| 127.50 | CH (aromatic) |

| 122.50 | CH (aromatic) |

| 117.82 | =CH-COOH |

| 116.00 | CH (aromatic) |

| 70.10 | O-CH₂-Ph |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 3060-3030 | Medium | C-H stretch (aromatic and vinylic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1710-1680 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1630-1600 | Medium | C=C stretch (alkene and aromatic) |

| 1585-1450 | Medium to Strong | C=C stretch (aromatic) |

| 1420-1380 | Medium | O-H bend (in-plane) |

| 1300-1200 | Strong | C-O stretch (carboxylic acid) |

| 1250-1000 | Strong | C-O stretch (ether) |

| 980 | Strong | =C-H bend (out-of-plane, trans) |

| 780-740 | Strong | C-H bend (out-of-plane, aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 254 | Moderate | [M]⁺ (Molecular Ion) |

| 163 | Moderate | [M - C₇H₇O]⁺ |

| 147 | Moderate | [M - C₇H₇O - O]⁺ or [C₉H₇O₂]⁺ |

| 135 | Low | [C₉H₇O]⁺ |

| 115 | Low | [C₉H₇]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was predicted based on characteristic group frequencies. For experimental acquisition, the solid sample would be analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1][2]

Mass Spectrometry (MS)

The mass spectrum was predicted based on common fragmentation patterns. For experimental analysis, the sample would be introduced into a mass spectrometer, typically using an electron ionization (EI) source. The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak is expected at m/z 254, corresponding to the molecular weight of the compound.[3] A prominent peak at m/z 91 is anticipated due to the formation of the stable tropylium ion from the benzyl group.[4]

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectral analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for the spectral analysis of this compound.

References

Solubility Profile of 3-(3-(benzyloxy)phenyl)acrylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3-(benzyloxy)phenyl)acrylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its expected solubility based on the known properties of structurally analogous compounds, namely cinnamic acid and its derivatives. Furthermore, this guide outlines a detailed, standardized experimental protocol for the quantitative determination of solubility, which can be readily implemented in a laboratory setting. A logical workflow for this experimental process is also presented in a graphical format to facilitate understanding and execution.

Introduction

This compound is a derivative of cinnamic acid, an unsaturated carboxylic acid that serves as a precursor in the biosynthesis of numerous natural products. The presence of a bulky, non-polar benzyloxy group and a polar carboxylic acid function imparts an amphiphilic character to the molecule, which dictates its solubility in various media. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, and formulation development in the pharmaceutical and chemical industries. This guide aims to provide a foundational understanding of its solubility profile and the experimental means to quantify it.

Expected Solubility of this compound

Based on these analogs, this compound is expected to exhibit good solubility in a range of common organic solvents. The presence of the large, non-polar benzyloxy and phenyl groups suggests that it will be more soluble in non-polar and moderately polar organic solvents. The carboxylic acid group will contribute to its solubility in polar, protic solvents through hydrogen bonding.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Alcohols | |||

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the carboxylic acid group. |

| Ethanol | Polar Protic | High | Similar to methanol, can engage in hydrogen bonding. |

| Ketones | |||

| Acetone | Polar Aprotic | High | The polar carbonyl group can interact with the solute. |

| Ethers | |||

| Diethyl Ether | Non-polar | Moderate to High | The non-polar character aligns with the benzyloxy and phenyl groups. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | A good general solvent for a wide range of organic compounds. |

| Halogenated Solvents | |||

| Dichloromethane (DCM) | Polar Aprotic | High | Effective at dissolving a variety of organic compounds. |

| Chloroform | Polar Aprotic | High | Similar to dichloromethane in its solvent properties. |

| Esters | |||

| Ethyl Acetate | Moderately Polar | High | Balances polar and non-polar characteristics. |

| Amides | |||

| Dimethylformamide (DMF) | Polar Aprotic | Very High | A strong polar aprotic solvent capable of dissolving many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful solvent for a wide range of solutes. |

| Hydrocarbons | |||

| Hexane | Non-polar | Low to Moderate | The non-polar nature of hexane may not sufficiently solvate the polar carboxylic acid group. |

| Toluene | Non-polar | Moderate | The aromatic nature of toluene can interact with the phenyl rings of the solute. |

| Water | |||

| Water | Polar Protic | Low | The large non-polar benzyloxy and phenyl groups are expected to dominate, leading to poor aqueous solubility. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.[2]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weigh the vial containing the dried residue.

-

The mass of the dissolved solid can be determined by subtracting the initial weight of the vial.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined mass or concentration and the volume of the solvent.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A workflow diagram illustrating the key steps in the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented, a strong qualitative understanding can be derived from its structural similarity to other cinnamic acid derivatives. It is anticipated to be highly soluble in a variety of polar aprotic and protic organic solvents and less soluble in non-polar hydrocarbon solvents and water. For researchers and professionals requiring precise solubility values, the provided experimental protocol offers a robust and reliable method for their determination. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating products containing this compound.

References

Potential Applications of Benzyloxy Substituted Acrylic Acids in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxy substituted acrylic acids and their derivatives represent a versatile class of organic compounds that have garnered significant interest in various fields of scientific research, particularly in medicinal chemistry and materials science. The presence of the benzyloxy group, a benzyl ether moiety, imparts unique physicochemical properties to the acrylic acid backbone, influencing factors such as lipophilicity, steric hindrance, and potential for specific biological interactions. This benzyloxyphenyl pharmacophore has been identified as a key structural unit in compounds targeting voltage-gated sodium channels, highlighting its potential in the development of novel therapeutics[1].

This technical guide provides an in-depth exploration of the synthesis, potential applications, and experimental evaluation of benzyloxy substituted acrylic acids. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery, organic synthesis, and the development of new functional materials. The guide will delve into detailed experimental protocols, present quantitative data in a clear and comparative format, and utilize visualizations to illustrate key concepts and workflows.

Chapter 1: Synthesis of Benzyloxy Substituted Phenylcyanoacrylates via Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient and widely used method for the synthesis of α,β-unsaturated compounds, including benzyloxy substituted phenylcyanoacrylates. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as a malonic acid derivative, in the presence of a basic catalyst.

Overview of the Knoevenagel Condensation

The reaction typically proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final α,β-unsaturated product. The choice of catalyst, often a weak base like piperidine or an ammonium salt, is crucial for the reaction's success.

Experimental Protocol: Synthesis of 2-Methoxyethyl 2-cyano-3-(4-(benzyloxy)phenyl)acrylate

This protocol details the synthesis of a representative benzyloxy substituted phenylcyanoacrylate using the Knoevenagel condensation.

Materials:

-

4-(Benzyloxy)benzaldehyde

-

2-Methoxyethyl cyanoacetate

-

Piperidine (catalyst)

-

Isopropanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

In a 20 mL vial equipped with a magnetic stir bar, mix equimolar amounts of 4-(benzyloxy)benzaldehyde and 2-methoxyethyl cyanoacetate.

-

Add a few drops of piperidine to the mixture with continuous stirring.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid product is isolated by filtration.

-

The crude product is then purified by recrystallization from 2-propanol to yield the final product.

-

The purified product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Piperidine is a corrosive and flammable liquid and should be handled with care.

Tabulated Synthesis Data

The following table summarizes the synthesis of various benzyloxy substituted phenylcyanoacrylates via the Knoevenagel condensation, highlighting the versatility of this method.

| Benzaldehyde Reactant | Cyanoacetate Reactant | Catalyst | Solvent | Yield (%) | Reference |

| 2-(Benzyloxy)benzaldehyde | 2-Methoxyethyl cyanoacetate | Piperidine | - | 82 | [2] |

| 3-(Benzyloxy)benzaldehyde | 2-Methoxyethyl cyanoacetate | Piperidine | - | - | [2] |

| 4-(Benzyloxy)benzaldehyde | 2-Methoxyethyl cyanoacetate | Piperidine | - | - | [2] |

| 2-(Benzyloxy)benzaldehyde | Octyl cyanoacetate | Piperidine | - | - | [3] |

| 3-(Benzyloxy)benzaldehyde | Octyl cyanoacetate | Piperidine | - | - | [3] |

| 4-(Benzyloxy)benzaldehyde | Octyl cyanoacetate | Piperidine | - | - | [3] |

| 2-(Benzyloxy)benzaldehyde | tert-Butyl cyanoacetate | Piperidine | - | - | [4] |

| 3-(Benzyloxy)benzaldehyde | tert-Butyl cyanoacetate | Piperidine | - | - | [4] |

Visualization: Knoevenagel Condensation Workflow

Caption: General workflow for the synthesis of benzyloxy substituted phenylcyanoacrylates.

Chapter 2: Application in Cancer Research: Precursors to ROS1 Kinase Inhibitors

The proto-oncogene ROS1 encodes a receptor tyrosine kinase that plays a crucial role in cell signaling pathways governing cell growth, differentiation, and survival[5][6]. Chromosomal rearrangements involving the ROS1 gene can lead to the formation of fusion proteins with constitutive kinase activity, driving the development and progression of various cancers, including non-small cell lung cancer (NSCLC)[6][7]. Consequently, ROS1 has emerged as a significant therapeutic target in oncology.

The Role of ROS1 in Cancer

Aberrant ROS1 fusion proteins activate several downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT3 pathways[6][8][9]. This uncontrolled signaling promotes cell proliferation, survival, and migration, contributing to tumor growth and metastasis.

Benzyloxy Substituted Acrylic Acids as Pharmacophores

Derivatives of benzyloxy substituted acrylic acids, such as 4-benzyloxy ethyl phenylcyanoacrylate, have been reported as key intermediates in the preparation of substituted pyrazolopyrazine and pyrazolodiazepine derivatives that act as ROS1 inhibitors[2]. The benzyloxy-phenyl-acrylate scaffold serves as a crucial pharmacophore that can be further modified to optimize binding to the ATP-binding pocket of the ROS1 kinase domain, thereby inhibiting its activity.

Signaling Pathway Diagram: ROS1 in Cancer

Caption: Simplified ROS1 signaling pathway in cancer.

Quantitative Data: Efficacy of ROS1 Inhibitors

| Compound | Target(s) | IC50 (ROS1) | Clinical Status |

| Crizotinib | ALK, ROS1, MET | Not specified | Approved |

| Entrectinib | TRK, ROS1, ALK | Not specified | Approved |

| Ceritinib | ALK, ROS1 | Not specified | Approved |

Chapter 3: Antimicrobial Applications of Benzyloxy Substituted Acrylic Acid Derivatives

The search for novel antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Acrylic acid derivatives have been explored for their potential antimicrobial properties, and the incorporation of a benzyloxy group can modulate their biological activity.

Introduction to Antimicrobial Properties

The antimicrobial activity of organic compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid or protein synthesis. The lipophilic nature of the benzyloxy group may enhance the ability of these compounds to penetrate bacterial cell walls.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Synthesized benzyloxy substituted acrylic acid derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Tabulated Antimicrobial Activity Data

The following table presents representative MIC values for benzyl derivatives against various microorganisms, illustrating the potential antimicrobial activity of compounds containing a benzyl moiety.

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Benzyl bromide 1a | Streptococcus pyogenes | 2 | [3] |

| Benzyl bromide 1a | Staphylococcus aureus | 1 | [3] |

| Benzyl bromide 1c | Streptococcus pyogenes | 0.5 | [3] |

| Benzyl bromide 1c | Staphylococcus aureus | 4 | [3] |

| Benzyl bromide 1a | Candida albicans | 0.25 | [3] |

| Benzyl bromide 1c | Candida krusei | 0.5 | [3] |

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Chapter 4: The Drug Discovery and Development Pathway

The journey of a novel bioactive compound from initial discovery to a marketed drug is a long, complex, and resource-intensive process. Benzyloxy substituted acrylic acids and their derivatives, as versatile chemical scaffolds, can play a role in the early stages of this pipeline.

From Hit to Lead: The Journey of a Bioactive Compound

The drug discovery process typically begins with the identification of "hits," which are compounds that show desired biological activity in a primary screen. These hits then undergo a process of "hit-to-lead" optimization, where medicinal chemists synthesize and test a series of analogues to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to a "lead" compound. This lead compound then undergoes further preclinical and clinical development.

Visualization: Drug Discovery and Development Pipeline

Caption: A simplified representation of the drug discovery and development pipeline.

Conclusion

Benzyloxy substituted acrylic acids are valuable building blocks in synthetic and medicinal chemistry. Their straightforward synthesis via the Knoevenagel condensation allows for the generation of diverse libraries of compounds for biological screening. The potential of their derivatives to act as inhibitors of key therapeutic targets, such as ROS1 kinase, and their prospective antimicrobial properties underscore their importance in drug discovery research. This guide has provided a foundational understanding of their synthesis, potential applications, and the experimental workflows involved in their evaluation. Further exploration of this chemical space is warranted and holds promise for the development of novel therapeutics and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pure.tue.nl [pure.tue.nl]

- 7. bhu.ac.in [bhu.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Substituted Cinnamic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of substituted cinnamic acid derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential, experimental validation, and underlying molecular mechanisms.

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities.[1][2][3] These compounds, found abundantly in various plants, fruits, and vegetables, possess a versatile chemical scaffold that allows for a wide range of structural modifications, leading to the generation of novel molecules with enhanced potency and selectivity.[4][5][6] This technical guide provides a detailed examination of the significant pharmacological properties of substituted cinnamic acid derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. The guide summarizes key quantitative data, presents detailed experimental protocols for activity assessment, and visualizes the intricate signaling pathways modulated by these promising therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted cinnamic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[2][6][7] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in tumorigenesis.[7][8][9]

Quantitative Anticancer Activity Data

The anticancer efficacy of various substituted cinnamic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. These values are commonly determined using the MTT assay. A lower IC50 value indicates greater potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cinnamic Acid-Quinolone Hybrid (5a) | HCT-116 (Colon) | 1.89 | [9] |

| Cinnamic Acid Sulfonamide (56a) | MCF-7 (Breast) | 0.17 | [10] |

| Cinnamic Acid-Based Hybrid (4) | MCF-7 (Breast) | 3.26 | [11] |

| Cinnamic Acid-Based Hybrid (4) | HL60 (Leukemia) | 8.09 | [11] |

| Cinnamic Acid-Based Hybrid (4) | A549 (Lung) | 9.34 | [11] |

| Methyl-substituted Cinnamide (5) | A-549 (Lung) | 10.36 | [12] |

| Methyl-substituted Cinnamide (1) | A-549 (Lung) | 11.38 | [12] |

| Methyl-substituted Cinnamide (9) | A-549 (Lung) | 11.06 | [12] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16c, 16d, 17a, 17d) | Various | < 10 µg/mL | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][6][14][15]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, remove the medium and add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can then be determined from a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents.[14][16] Cinnamic acid and its derivatives have demonstrated significant activity against a wide range of bacteria and fungi, making them attractive candidates for the development of novel anti-infective therapies.[4][8][17][18][19] Their mechanisms of action often involve disruption of the microbial cell membrane, inhibition of essential enzymes, and prevention of biofilm formation.[3]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of cinnamic acid derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1][20][21]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| p-Coumaric acid | Acinetobacter baumannii (COLR-Ab5) | 128 | [22] |

| p-Coumaric acid | Acinetobacter baumannii (other COLR isolates) | 256 | [22] |

| p-Methoxycinnamic acid | Acinetobacter baumannii (COLR-Ab3) | 128 | [22] |

| p-Methoxycinnamic acid | Acinetobacter baumannii (COLR-Ab3, COLR-Ab4) | 256 | [22] |

| Ferulic acid | Acinetobacter baumannii (COLR-Ab4) | 512 | [22] |

| p-Methoxycinnamic acid | Acinetobacter baumannii (COLR-Ab1, COLR-Ab2) | 512 | [22] |

| Ferulic acid | Acinetobacter baumannii (other COLR isolates) | 1024 | [22] |

| Caffeic acid | Gram-positive species | >512 | [19] |

| o-Coumaric acid | Gram-positive species | >512 | [19] |

| Butyl cinnamate | Various fungi | 626.62 µM | [4] |

| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | 458.15 µM | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[1][2][16][20]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[1][20]

-

Prepare Antimicrobial Stock Solution: Dissolve the cinnamic acid derivative in a suitable solvent to create a high-concentration stock solution.

-

Prepare Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

-

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[18][23] Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants capable of scavenging free radicals and modulating cellular antioxidant defense systems.[1][23][24][25]

Quantitative Antioxidant Activity Data

The antioxidant capacity of cinnamic acid derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values. A lower IC50 value signifies stronger antioxidant activity.

| Compound/Derivative | IC50 (µg/mL) | Reference |

| Vitamin C (Standard) | 0.12 | [26] |

| Acetylated Cinnamic Acid Derivative | 0.16 | [26] |

| Cinnamic Acid | 0.18 | [26] |

| Cinnamic Acid-Based Antimicrobials (16f) | 310.50 ± 0.73 | [13] |

| Cinnamic Acid-Based Antimicrobials (17d) | 574.41 ± 1.34 | [13] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for assessing the antioxidant potential of chemical compounds.[5][7][17][27][28][29]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, leading to a decrease in absorbance at 517 nm.[5]

-

Prepare DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

-

Prepare Sample Solutions: Prepare various concentrations of the cinnamic acid derivative in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the sample or standard solution with the DPPH working solution. A blank containing only the solvent and DPPH should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the derivative.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the development of various diseases. Cinnamic acid derivatives have demonstrated potent anti-inflammatory properties by inhibiting key pro-inflammatory enzymes and signaling pathways.[3][20][22][30][31][32][33][34]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of cinnamic acid derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The results are typically presented as IC50 values.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Phenolic Cinnamic Acid Derivative (23) | COX-2 | 1.09 ± 0.09 | [32][34] |

| Phenolic Cinnamic Acid Derivative (10) | COX-2 | 2.4 ± 0.6 | [32][34] |

| Phenolic Cinnamic Acid Derivative (9) | COX-2 | 3.0 ± 0.3 | [32][34] |

| Cinnamic Acid Derivative (3i) | LOX | 7.4 | [35] |

| Pyrrole-Cinnamic Hybrid (5) | COX-2 | 0.55 | [33] |

| Pyrrole-Cinnamic Hybrid (8) | COX-2 | 6 | [33] |

| Pyrrole-Cinnamic Hybrid (6) | COX-2 | 7.0 | [33] |

| Pyrrole-Cinnamic Hybrid (7) | COX-2 | 7.2 | [33] |

Experimental Protocol: COX/LOX Inhibition Assay

In vitro enzyme inhibition assays are used to determine the ability of a compound to inhibit the activity of COX-1, COX-2, and LOX enzymes.

Principle: These assays typically measure the production of prostaglandins (by COX) or leukotrienes (by LOX) from their substrate, arachidonic acid. The inhibitory effect of the test compound is determined by quantifying the reduction in product formation.

Procedure (General):

-

Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (e.g., ovine COX-1, human recombinant COX-2, or soybean LOX) and its substrate (arachidonic acid).

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the cinnamic acid derivative or a known inhibitor (e.g., ibuprofen, celecoxib, NDGA) for a specific time.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Stop Reaction and Quantify Product: After a defined incubation period, stop the reaction and quantify the amount of product formed using methods such as spectrophotometry, fluorometry, or enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the resulting dose-response curve.

Modulation of Key Signaling Pathways

The diverse biological activities of substituted cinnamic acid derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, inflammation, and antioxidant responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immunity.[31][36] Cinnamic acid and its derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][36] This inhibition is often achieved by preventing the degradation of IκB, the inhibitory protein of NF-κB.[36]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[18][23][36][37][38] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[37][38] Several cinnamic acid derivatives have been shown to activate the Nrf2 pathway, thereby enhancing the cell's capacity to combat oxidative stress.[18][23][36][37]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[39][40][41] Dysregulation of the MAPK pathway is frequently observed in cancer. Certain cinnamic acid derivatives have been found to inhibit the MAPK pathway, particularly the ERK and p38 MAPK branches, contributing to their anticancer and anti-inflammatory effects.[31][40][41]

Conclusion and Future Directions

Substituted cinnamic acid derivatives represent a versatile and promising class of bioactive compounds with significant potential for the development of novel therapeutics. Their well-documented anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, coupled with their ability to modulate key cellular signaling pathways, make them attractive scaffolds for drug design and discovery. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of these remarkable natural products. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as conducting in-depth preclinical and clinical studies to validate their efficacy and safety in various disease models. The continued investigation of cinnamic acid derivatives holds great promise for the development of next-generation drugs to address unmet medical needs.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. scribd.com [scribd.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. biomedres.us [biomedres.us]

- 27. acmeresearchlabs.in [acmeresearchlabs.in]

- 28. thieme-connect.com [thieme-connect.com]

- 29. cabidigitallibrary.org [cabidigitallibrary.org]

- 30. Trolox, Ferulic, Sinapic, and Cinnamic Acid Derivatives of Proline and GABA with Antioxidant and/or Anti-Inflammatory Properties [mdpi.com]

- 31. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. | Semantic Scholar [semanticscholar.org]

- 40. news-medical.net [news-medical.net]

- 41. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of cinnamic acid analogues

An In-depth Technical Guide to the Structure-Activity Relationship of Cinnamic Acid Analogues

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid is a naturally occurring organic acid found in a variety of plants.[1] Its simple chemical structure, consisting of a phenyl group attached to an acrylic acid moiety, serves as a versatile scaffold in medicinal chemistry.[2] Cinnamic acid and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, making them promising candidates for drug development.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of cinnamic acid analogues, summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Core Structure and Reactive Sites

The therapeutic potential of cinnamic acid derivatives is largely due to the versatility of its 3-phenyl acrylic acid structure. This scaffold offers three primary sites for chemical modification:

-

The Phenyl Ring: Substitutions on the aromatic ring significantly influence the molecule's activity. The nature, number, and position of substituents like hydroxyl (-OH), methoxy (-OCH3), and halogen groups can alter the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its biological efficacy.[2][3]

-

The Carboxylic Acid Group: The carboxylic acid functionality can be modified into esters, amides, or hydrazides, which often enhances biological activity and reduces the side effects associated with a free carboxyl group.[2][4]

-

The α,β-Unsaturated System: The double bond in the acrylic acid side chain is crucial for the molecule's reactivity and planarity.[2][5]

Caption: Core structure of cinnamic acid and its main reactive sites.

Structure-Activity Relationship (SAR) for Key Biological Activities

Antimicrobial Activity

Cinnamic acid and its analogues are known to possess significant activity against a wide range of bacteria and fungi.[1][6] Their primary mechanism of action often involves the disruption of bacterial cell membrane integrity.[7][8]

Key SAR Findings:

-

Isomerism: The geometry of the double bond plays a critical role. For instance, cis-cinnamic acid has been shown to be approximately 120 times more potent against Mycobacterium tuberculosis than its more stable trans-isomer.[9]

-

Phenyl Ring Substitution: The presence of electron-withdrawing groups, such as halogens, on the phenyl ring generally enhances antimicrobial activity.[3] For example, compound 20, with a carboxylic acid at the para position, exhibited potent anti-tuberculosis (anti-TB) activity.[3] Conversely, electron-donating groups like methoxy substituents can negatively affect antimicrobial potency.[3][8]

-

Carboxylic Acid Modification: Conversion of the carboxylic acid to esters or amides can influence activity. Butyl cinnamate was found to be a potent antifungal agent against several Candida and Aspergillus strains.[10]

-

Lipophilicity: Increased lipophilicity, often achieved by adding methoxy groups, can sometimes lead to decreased antimicrobial activity, suggesting that a balance between lipophilicity and hydrophilicity is necessary for effective cell membrane interaction.[8]

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid Analogues against Various Microorganisms

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| trans-Cinnamic Acid | Mycobacterium tuberculosis H37Rv | 40 - 100 | [9] |

| cis-Cinnamic Acid | Mycobacterium tuberculosis (MDR strain) | 2.5 (MBC) | [9] |

| trans-Cinnamic Acid | Mycobacterium tuberculosis (MDR strain) | 300 (MBC) | [9] |

| Butyl Cinnamate (6) | Candida albicans (ATCC-76485) | 626.62 µM | [10] |

| Compound 20 (p-COOH) | Mycobacterium tuberculosis H37Ra | 0.045 | [3] |

| Compound 23 (p-Cl) | Mycobacterium tuberculosis H37Ra | 0.56 | [3] |

| Compound 16 (p-F) | Mycobacterium tuberculosis H37Ra | 2.35 | [3] |

| Cinnamic Acid | Mycobacterium tuberculosis | 250–675 µM |[8] |

Anticancer Activity

Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through mechanisms like the inhibition of matrix metalloproteinases (MMPs) or the induction of apoptosis.[2][11][12]

Key SAR Findings:

-

Hydroxylation Pattern: The presence and position of hydroxyl groups on the phenyl ring are critical. Compounds with two hydroxyl groups at the R1 and R2 positions of the benzene ring tend to show the highest cytotoxicity against oral squamous cell carcinoma (OSCC) cell lines.[13] Replacing a hydroxyl group with a methoxy group generally reduces cytotoxic activity.[13]

-

Hydroxamate Group: Introducing a hydroxamate group on the aromatic ring can enhance anticancer activity by enabling interaction with zinc ions in the active site of enzymes like MMP-9.[11]

-

Esterification: Ester derivatives of some hydroxycinnamic acids, such as caffeic acid, have shown stronger biological activity compared to the parent acids.[5]

-

Tumor Specificity: Certain analogues, particularly those with multiple hydroxyl groups, exhibit high tumor specificity, meaning they are more cytotoxic to cancer cells than to normal cells.[13]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Cinnamic Acid Analogues against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5 | A-549 (Lung) | 10.36 | [11] |

| Colchicine (Control) | A-549 (Lung) | 6.32 | [11] |

| Compound[5] | OSCC (Oral) | 8.5 | [13] |

| Compound[11] | OSCC (Oral) | 23.5 | [13] |

| Compound[14] | OSCC (Oral) | 25.1 | [13] |

| Compound 4ii | Multiple Cell Lines | Potent LOX inhibitor | [12][15] |

| Chimeric Cinnamate Chalcone B | MCF-7 (Breast) | 14.86 |[16] |

Antioxidant Activity

Many cinnamic acid derivatives, especially those with phenolic hydroxyl groups, are potent antioxidants that can scavenge free radicals.[1][12]

Key SAR Findings:

-

Hydroxyl Groups: The antioxidant capacity is strongly dependent on the number and position of hydroxyl groups on the phenyl ring.[5] An ortho-dihydroxy (catechol) group is of significant importance for high antioxidant activity.[5]

-

Unsaturated Side Chain: The presence of the unsaturated double bond in the acrylic acid side chain is vital for antioxidant activity.[5]

-

Esterification: The effect of esterification on antioxidant activity depends on the specific cinnamic acid and the ester group. For instance, ester derivatives of caffeic acid have shown potent activity in preventing lipid peroxidation.[5]

-

Methoxy Groups: Methoxy groups can also contribute to antioxidant activity, as seen in derivatives like ferulic and sinapic acids.[17]

Table 3: Antioxidant Activity of Selected Cinnamic Acid Derivatives

| Compound/Derivative | Assay | Activity/Potency | Reference |

|---|---|---|---|

| Caffeic Acid Esters | AAPH-induced lipid peroxidation | Stronger activity than parent acid | [5] |

| Caffeic or Sinapic Acid AVAs | Lipoxygenase inhibition | Significant inhibition (60–90%) | [18] |

| p-Coumaric or Ferulic Acid AVAs | Lipoxygenase inhibition | Low or no inhibition | [18] |

| Compound 3i | Lipoxygenase inhibition | IC50 = 7.4 µM | [17] |

| Sinapic Acid Derivative | DPPH Assay | Greatest antioxidant activity among tested esters |[19] |

Anti-inflammatory Activity

Cinnamic acid analogues can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like lipoxygenase (LOX).[14][17][18]

Key SAR Findings:

-

Carboxylic Acid Modification: Masking the free carboxyl group by converting it into an amide can be a successful strategy to develop potent anti-inflammatory agents with potentially fewer side effects.[4][20]

-

Symmetrical Structures: Symmetrical derivatives, inspired by the structure of curcumin, have shown remarkable inhibitory activity against pro-inflammatory cytokines like IL-6 and TNF-α.[14]

-

Phenyl Ring Substitution: The substitution pattern on the phenyl ring influences the inhibition of enzymes like lipoxygenase. Phenyl-substituted acids generally show better inhibitory activity against soybean LOX.[12] A hydroxyl group at position 4 and a bromine substituent can also enhance anti-inflammatory activity.[17]

Table 4: Anti-inflammatory Activity of Cinnamic Acid Derivatives

| Compound | Target/Assay | Result | Reference |

|---|---|---|---|

| Compound 6h | IL-6 and TNF-α inhibition (in vitro) | 85.9% and 65.7% inhibition, respectively | [14] |

| 3,4-dioxomethylene cinnamic acid | Egg albumin-induced paw oedema (in vivo) | 60.8% inhibition (significant) | [21] |

| Compound 3b | Inhibition of albumin denaturation (in vitro) | Significantly potent | [20] |

| Compound 4ii | Soybean LOX inhibition | Most potent inhibitor in the series | [12] |

| Compound 3i | Soybean LOX inhibition | IC50 = 7.4 µM |[17] |

Modulation of Signaling Pathways

Cinnamic acid derivatives can modulate key intracellular signaling pathways involved in inflammation, cell proliferation, and survival.

-

MAPK Pathway: Some analogues have been shown to directly bind to components of the mitogen-activated protein kinase (MAPK) signaling pathway, suppressing downstream signaling and blocking neuroinflammatory progression.[22] The cell wall integrity MAPK pathway is also a target for some antifungal cinnamic acid derivatives.[23]

-

NF-κB Pathway: The anti-inflammatory effects of certain derivatives are attributed to their ability to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses.[24]

Caption: Inhibition of the MAPK signaling cascade by cinnamic acid analogues.

Experimental Protocols

This section details standardized protocols for evaluating the biological properties of cinnamic acid derivatives.

General Workflow for Antimicrobial Evaluation

A structured workflow is essential for the systematic evaluation of new antimicrobial agents.

Caption: General experimental workflow for evaluating cinnamic acid derivatives.[25]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an agent that visibly inhibits microbial growth in a liquid medium.[7][9]

-

Preparation of Inoculum: Culture the target microorganism in a suitable broth to the exponential growth phase. Dilute the culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[9]

-

Compound Dilution: Prepare a stock solution of the cinnamic acid derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using sterile broth.[7][9]

-

Inoculation: Add the standardized microbial suspension to each well, except for the negative (sterility) control. Include a positive control (broth + inoculum, no compound) and a solvent control.[25]

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[25]

-

MIC Determination: After incubation, inspect the wells for visible turbidity. The MIC is the lowest concentration of the compound with no visible microbial growth.[7][9]

Protocol 2: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[26] It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[26][27]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[28]

-

Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivative dissolved in a minimum amount of a suitable solvent like DMSO. Include untreated and vehicle-treated controls. Incubate for a desired period (e.g., 48 hours).[11]

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[11][28]

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an isopropanol-based solution) to each well to dissolve the formazan crystals.[27][28]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm. The intensity of the purple color is directly proportional to the number of viable cells.[26]

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.[29][30]

-

Reagent Preparation: Prepare a solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 2.4 mg in 100 mL methanol).[31]

-

Reaction Mixture: Add a small volume of the test compound solution (at various concentrations) to the DPPH solution.[29]

-

Incubation: Shake the mixture and incubate at room temperature in the dark for a set period (e.g., 30 minutes).[31]

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at the DPPH's maximum absorbance wavelength (~517 nm).[29][30]

-

Calculation: The percentage of DPPH scavenging activity is calculated using the formula: Scavenging (%) = ((Abs_control – Abs_sample) / Abs_control) × 100. A decrease in absorbance indicates radical scavenging activity.[31]

Conclusion

The cinnamic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal clear patterns that can guide the rational design of more potent and selective analogues. Substitutions on the phenyl ring, particularly with hydroxyl and electron-withdrawing groups, and modifications of the carboxylic acid moiety are key strategies to enhance antimicrobial, anticancer, antioxidant, and anti-inflammatory activities. Future research should focus on optimizing these structural features to improve pharmacokinetic properties and translate the promising in vitro results into effective clinical candidates. The detailed protocols and visualized pathways provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of cinnamic acid derivatives.

References

- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]